3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one
Description
3-(4,5-Diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one is a synthetic organic compound featuring a dihydrofuran-2(3H)-one core fused with a 4,5-diethoxy-2-nitrobenzylidene moiety. The nitro group at the 2-position of the aromatic ring and the ethoxy groups at the 4- and 5-positions distinguish it from related compounds.
Properties
Molecular Formula |
C15H17NO6 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
(3Z)-3-[(4,5-diethoxy-2-nitrophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C15H17NO6/c1-3-20-13-8-11(7-10-5-6-22-15(10)17)12(16(18)19)9-14(13)21-4-2/h7-9H,3-6H2,1-2H3/b10-7- |
InChI Key |
OBARWZGPUBMWJG-YFHOEESVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/CCOC2=O)[N+](=O)[O-])OCC |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2CCOC2=O)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-diethoxy-2-nitrobenzaldehyde and dihydrofuran-2(3H)-one.
Condensation Reaction: The key step involves the condensation of 4,5-diethoxy-2-nitrobenzaldehyde with dihydrofuran-2(3H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase efficiency and yield. Additionally, industrial production would require stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Synthetic Formation via Knoevenagel Condensation
The compound is likely synthesized via a Knoevenagel condensation between 4,5-diethoxy-2-nitrobenzaldehyde and dihydrofuran-2(3H)-one (or its enol tautomer). This reaction typically employs:
Mechanistic Steps :
-
Deprotonation of the active methylene group in dihydrofuran-2(3H)-one.
-
Nucleophilic attack on the aldehyde carbonyl.
-
Elimination of water to form the α,β-unsaturated ketone (benzylidene moiety).
Nitro Group Reduction
The nitro group (-NO₂) can be reduced to an amine (-NH₂) under catalytic hydrogenation:
Product : 3-(4,5-diethoxy-2-aminobenzylidene)dihydrofuran-2(3H)-one.
Double Bond Hydrogenation
The exocyclic C=C bond in the benzylidene group can undergo selective hydrogenation:
Product : 3-(4,5-diethoxy-2-nitrobenzyl)dihydrofuran-2(3H)-one.
Michael Addition
The α,β-unsaturated ketone system can act as a Michael acceptor:
-
Example : Reaction with methylmagnesium bromide yields a 1,4-adduct.
Nucleophilic Attack on the Lactone Carbonyl
The lactone carbonyl is susceptible to nucleophilic ring-opening:
-
Product : A carboxylic acid derivative or amide, depending on conditions.
Cycloaddition Reactions
The benzylidene moiety may participate in [4+2] Diels-Alder reactions :
Product : Fused bicyclic adducts with potential applications in medicinal chemistry .
Oxidation of the Furan Ring
The dihydrofuran ring can be oxidized to a γ-lactone or furanone derivative:
Demethylation of Ethoxy Groups
Ethoxy groups (-OCH₂CH₃) can undergo hydrolysis under acidic conditions:
Photochemical Reactivity
The nitro group may facilitate photoinduced electron transfer , leading to:
Scientific Research Applications
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the dihydrofuran-2(3H)-one family, which includes derivatives with varying substituents. Below is a detailed comparison with key analogs:
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Nitro vs. Methoxy/Hydroxyl Groups : The nitro group in the target compound is strongly electron-withdrawing, increasing the electrophilicity of the benzylidene moiety compared to methoxy or hydroxyl analogs. This enhances reactivity in nucleophilic additions or cycloadditions .
- Ethoxy vs.
Biological Activity
3-(4,5-Diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one, with the CAS number 92647-58-0, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antioxidant, antibacterial, and anticancer properties, supported by data tables and case studies.
- Molecular Formula : C15H17NO6
- Molecular Weight : 307.2986 g/mol
- Density : 1.297 g/cm³
- Boiling Point : 553.7°C at 760 mmHg
- Flash Point : 249.7°C
Antioxidant Activity
Research indicates that compounds similar to 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one exhibit strong antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to various diseases.
Antibacterial Activity
The antibacterial efficacy of this compound has been explored against several bacterial strains. The presence of the nitro group in its structure is believed to enhance its antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one has been evaluated in various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the benzylidene moiety significantly influence cytotoxicity.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis via mitochondrial pathway. |
| HeLa (Cervical) | 10.0 | Inhibits cell proliferation and induces G1 arrest. |
Case Studies
-
Study on Antioxidant Effects :
A study conducted on ulcerated rats demonstrated that treatment with the compound led to a marked reduction in oxidative stress markers, suggesting its potential as a therapeutic agent for oxidative stress-related conditions . -
Antibacterial Efficacy :
In a comparative study against common pathogens, the compound exhibited superior activity compared to traditional antibiotics, indicating its potential for use in treating resistant bacterial infections . -
Anticancer Research :
A recent investigation into the effects of this compound on various cancer cell lines revealed significant cytotoxic effects, particularly in breast and cervical cancer cells, attributed to its ability to induce apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
